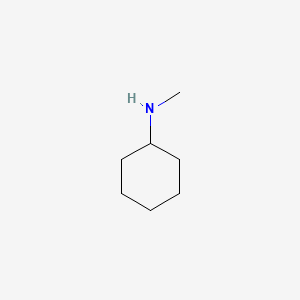

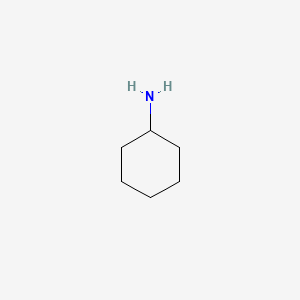

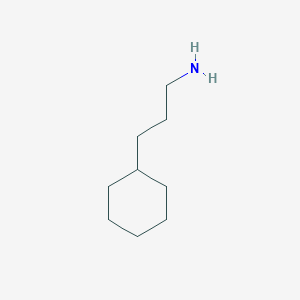

3-Cyclohexylpropan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPOYTMZDCUXJBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80506196 | |

| Record name | 3-Cyclohexylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4361-44-8 | |

| Record name | 3-Cyclohexylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80506196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyclohexylpropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Cyclohexylpropan-1-amine synthesis pathways

An In-depth Technical Guide to the Synthesis of 3-Cyclohexylpropan-1-amine

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound (CPA), a valuable building block in pharmaceutical and organic synthesis.[1] With the molecular formula C₉H₁₉N, this compound features a cyclohexyl group attached to a propan-1-amine backbone, lending it unique chemical properties for various applications.[1] This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of key synthetic methodologies. The guide delves into the mechanistic underpinnings, procedural details, and comparative analysis of each route, supported by authoritative references and visual aids to facilitate understanding and practical application.

Introduction: The Significance of this compound

This compound, also known as cyclohexanepropanamine, is a primary amine that serves as a crucial intermediate in the synthesis of more complex organic molecules.[1][2] Its structural motif, combining a flexible alkyl chain with a bulky cyclohexyl ring, makes it an attractive scaffold in medicinal chemistry.[1] Research has explored its derivatives as potential antidepressants, specifically as selective serotonin reuptake inhibitors (SSRIs), and as anticancer agents.[1] Beyond pharmaceuticals, CPA is utilized as a building block in the development of agrochemicals and novel materials.[1] The efficient and scalable synthesis of this amine is therefore of considerable interest to the scientific community.

This guide will explore the following key synthetic strategies:

-

Reductive Amination of 3-Cyclohexylpropionaldehyde

-

Reduction of 3-Cyclohexylpropionitrile

-

Hofmann Rearrangement of 3-Cyclohexylpropanamide

-

Curtius Rearrangement of 3-Cyclohexylpropanoyl Azide

-

Schmidt Reaction of 3-Cyclohexylpropanoic Acid

Pathway I: Reductive Amination

Reductive amination is a highly versatile and widely employed method for the synthesis of amines.[1][3] This one-pot reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by its immediate reduction to the corresponding amine.[3][4] This approach is favored for its efficiency, mild reaction conditions, and high atom economy.[4]

Mechanistic Overview

The reaction proceeds in two main steps:

-

Imine Formation: 3-Cyclohexylpropionaldehyde reacts with an ammonia source (e.g., ammonia, ammonium acetate) to form a hemiaminal intermediate. This intermediate then dehydrates to yield a protonated imine (iminium ion).

-

Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the target primary amine, this compound.

A variety of reducing agents can be employed, with sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being common choices.[5] Sodium cyanoborohydride is particularly effective as it is a milder reducing agent that selectively reduces the iminium ion in the presence of the starting aldehyde.[5]

Caption: Reductive amination pathway for this compound synthesis.

Experimental Protocol

Materials:

-

3-Cyclohexylpropionaldehyde

-

Ammonium acetate

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-cyclohexylpropionaldehyde (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

-

Stir the mixture at room temperature for 30 minutes.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium cyanoborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).

-

Stir for 1 hour to hydrolyze any remaining imine.

-

Basify the solution with 4 M NaOH until pH > 12.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purify the product by distillation under reduced pressure.

Pathway Analysis

| Parameter | Assessment |

| Yield | Generally good to excellent. |

| Scalability | Readily scalable for industrial production.[1] |

| Safety | Sodium cyanoborohydride is toxic and should be handled with care. The reaction should be performed in a well-ventilated fume hood. |

| Advantages | One-pot procedure, mild reaction conditions, high functional group tolerance.[4] |

| Disadvantages | Potential for over-alkylation to form secondary and tertiary amines, though this is minimized with an excess of the ammonia source. |

Pathway II: Reduction of 3-Cyclohexylpropionitrile

The reduction of nitriles offers a direct and efficient route to primary amines.[1] This transformation can be achieved using various reducing agents, most notably lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Mechanistic Considerations

Using Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[6] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the AlH₄⁻ complex to the electrophilic carbon of the nitrile group. This is followed by a second hydride addition to the resulting imine intermediate, which upon acidic workup, yields the primary amine.[7]

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as Palladium on carbon (Pd/C), Raney nickel, or platinum oxide.[8] The nitrile is adsorbed onto the catalyst surface, followed by the stepwise addition of hydrogen atoms across the carbon-nitrogen triple bond.[9]

Caption: Two primary methods for the reduction of 3-cyclohexylpropionitrile.

Experimental Protocols

A. Lithium Aluminum Hydride Reduction:

Materials:

-

3-Cyclohexylpropionitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

Procedure:

-

Caution: LiAlH₄ reacts violently with water.[6] All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

-

In a three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ (1.5 equivalents) in anhydrous THF.

-

Slowly add a solution of 3-cyclohexylpropionitrile (1 equivalent) in anhydrous THF to the LiAlH₄ suspension via the dropping funnel.

-

After the addition is complete, reflux the mixture for 4-6 hours.[1]

-

Cool the reaction to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with diethyl ether.

-

Combine the filtrate and the ether washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify by distillation.

B. Catalytic Hydrogenation:

Materials:

-

3-Cyclohexylpropionitrile

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Ammonia (optional, to suppress secondary amine formation)

-

Hydrogen gas (H₂)

Procedure:

-

In a hydrogenation vessel, dissolve 3-cyclohexylpropionitrile (1 equivalent) in ethanol.

-

Add the Pd/C catalyst (5-10 mol%).

-

(Optional) Add a small amount of ammonia to the solution.

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 50-100 psi) and stir vigorously at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield this compound.

Comparative Analysis

| Method | Yield | Safety | Advantages | Disadvantages |

| LiAlH₄ Reduction | High (75-90%)[1] | High risk due to pyrophoric nature of LiAlH₄.[10] | Fast and effective for a wide range of nitriles. | Requires stringent anhydrous conditions and careful handling.[10] |

| Catalytic Hydrogenation | Generally high | Requires handling of flammable hydrogen gas and potentially pyrophoric catalysts. | Milder conditions, environmentally benign byproducts. | Can be slow, catalyst can be expensive, potential for side reactions.[11] |

Pathway III: Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one less carbon atom.[12] This degradative transformation proceeds via an isocyanate intermediate.[13]

Mechanistic Details

The reaction of 3-cyclohexylpropanamide with bromine in a basic solution (e.g., NaOH) initiates the rearrangement.[12]

-

Deprotonation of the amide by the base, followed by reaction with bromine to form an N-bromoamide.

-

A second deprotonation yields an unstable N-bromoamide anion.

-

This anion rearranges, with the cyclohexylethyl group migrating from the carbonyl carbon to the nitrogen, and simultaneous expulsion of the bromide ion to form an isocyanate.

-

The isocyanate is then hydrolyzed by the aqueous base to a carbamic acid, which spontaneously decarboxylates to give the final primary amine.[12]

Caption: Key steps in the Hofmann rearrangement for CPA synthesis.

Experimental Protocol

Materials:

-

3-Cyclohexylpropanamide

-

Bromine

-

Sodium hydroxide (NaOH)

-

Ice

-

Hydrochloric acid (HCl)

-

Diethyl ether

Procedure:

-

Prepare a solution of sodium hydroxide in water and cool it to 0 °C.

-

Slowly add bromine to the cold NaOH solution to form sodium hypobromite in situ.

-

In a separate flask, dissolve 3-cyclohexylpropanamide in a minimal amount of cold water or a suitable solvent.

-

Slowly add the amide solution to the cold sodium hypobromite solution with vigorous stirring.

-

After the addition, warm the reaction mixture gently until the reaction is complete (indicated by a color change or cessation of gas evolution).

-

Acidify the reaction mixture with concentrated HCl.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amine.

Pathway Analysis

| Parameter | Assessment |

| Yield | Moderate to good. |

| Scalability | Can be scaled, but handling large quantities of bromine requires special precautions. |

| Safety | Bromine is highly corrosive and toxic. The reaction is exothermic and requires careful temperature control. |

| Advantages | A well-established, one-pot method for carbon chain shortening. |

| Disadvantages | Use of hazardous bromine, potential for side reactions, and the starting amide needs to be synthesized first (e.g., from 3-cyclohexylpropanoic acid). |

Pathway IV: Curtius Rearrangement

Similar to the Hofmann rearrangement, the Curtius rearrangement transforms a carboxylic acid derivative, specifically an acyl azide, into an isocyanate, which can then be converted to the primary amine.[14][15] This reaction is known for its reliability and the retention of configuration at the migrating group.[16]

Mechanistic Pathway

The synthesis begins with the conversion of 3-cyclohexylpropanoic acid into an acyl azide. This is typically done by first converting the carboxylic acid to an acyl chloride, which then reacts with sodium azide. Alternatively, diphenylphosphoryl azide (DPPA) can be used to directly convert the carboxylic acid to the acyl azide.[16]

-

Acyl Azide Formation: 3-Cyclohexylpropanoic acid is converted to 3-cyclohexylpropanoyl azide.

-

Rearrangement: Thermal or photochemical decomposition of the acyl azide leads to the loss of nitrogen gas (N₂) and a concerted migration of the cyclohexylethyl group to the electron-deficient nitrogen, forming an isocyanate.[17]

-

Hydrolysis: The isocyanate is then hydrolyzed with acid or base to form a carbamic acid, which decarboxylates to yield this compound.[18]

Caption: The Curtius rearrangement pathway from a carboxylic acid.

Experimental Protocol

Materials:

-

3-Cyclohexylpropanoic acid[19]

-

Thionyl chloride (SOCl₂)

-

Sodium azide (NaN₃)

-

Toluene

-

Hydrochloric acid (HCl)

Procedure:

-

Caution: Acyl azides and sodium azide are explosive and should be handled with extreme care behind a blast shield.

-

Convert 3-cyclohexylpropanoic acid to 3-cyclohexylpropanoyl chloride by refluxing with an excess of thionyl chloride. Remove the excess SOCl₂ under reduced pressure.

-

Dissolve the crude acyl chloride in a suitable solvent like acetone or toluene.

-

Slowly add a solution of sodium azide in water to the acyl chloride solution at 0 °C.

-

After stirring for a few hours, separate the organic layer, dry it, and carefully remove the solvent.

-

Heat the crude acyl azide in an inert solvent like toluene. The rearrangement to the isocyanate will occur with the evolution of nitrogen gas.

-

After the rearrangement is complete, add aqueous HCl and reflux the mixture to hydrolyze the isocyanate to the amine.

-

Work up the reaction mixture by basifying and extracting the amine as described in previous sections.

Pathway Analysis

| Parameter | Assessment |

| Yield | Generally good. |

| Scalability | Limited by the hazardous nature of azides. |

| Safety | High risk due to the explosive nature of acyl azides and the toxicity of sodium azide. |

| Advantages | Clean reaction with gaseous nitrogen as the only byproduct of the rearrangement step. Milder conditions compared to the Schmidt reaction. |

| Disadvantages | The synthesis and handling of explosive intermediates require specialized equipment and safety protocols. |

Pathway V: Schmidt Reaction

The Schmidt reaction provides another route from a carboxylic acid to a primary amine with the loss of one carbon atom.[20] It involves the reaction of a carboxylic acid with hydrazoic acid (HN₃) in the presence of a strong acid catalyst, typically sulfuric acid.[21]

Mechanistic Overview

-

Protonation of the carboxylic acid by the strong acid catalyst, followed by the loss of water, forms an acylium ion.

-

The acylium ion is attacked by hydrazoic acid.

-

The resulting intermediate undergoes a rearrangement, similar to the Curtius rearrangement, with migration of the alkyl group and expulsion of nitrogen gas to form a protonated isocyanate.[20]

-

The protonated isocyanate is then attacked by water, and subsequent deprotonation and decarboxylation yield the primary amine.[21]

Caption: The Schmidt reaction for converting a carboxylic acid to an amine.

Experimental Protocol

Materials:

-

3-Cyclohexylpropanoic acid

-

Sodium azide (NaN₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Chloroform or other suitable solvent

Procedure:

-

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by experienced chemists in a well-ventilated fume hood with appropriate safety measures.

-

Dissolve 3-cyclohexylpropanoic acid in chloroform and cool the solution in an ice bath.

-

Slowly add concentrated sulfuric acid.

-

Add sodium azide portion-wise to the stirred solution. This will generate hydrazoic acid in situ.

-

Allow the reaction to proceed at a controlled temperature until the evolution of nitrogen gas ceases.

-

Carefully pour the reaction mixture onto crushed ice.

-

Separate the aqueous layer, basify it with a strong base (e.g., NaOH), and extract the amine product with an organic solvent.

Pathway Analysis

| Parameter | Assessment |

| Yield | Variable, can be good. |

| Scalability | Not recommended for large-scale synthesis due to extreme hazards. |

| Safety | Extremely hazardous. Involves the in-situ generation of highly toxic and explosive hydrazoic acid and the use of concentrated strong acids. |

| Advantages | One-pot conversion from a carboxylic acid. |

| Disadvantages | Severe safety concerns associated with hydrazoic acid. Requires strongly acidic conditions which may not be compatible with other functional groups. |

Conclusion and Pathway Selection

Several viable pathways exist for the synthesis of this compound, each with distinct advantages and disadvantages.

-

For laboratory-scale synthesis and versatility, reductive amination stands out as a robust and reliable method, offering good yields under relatively mild conditions.

-

For a direct and high-yielding route, the reduction of 3-cyclohexylpropionitrile is an excellent choice. Catalytic hydrogenation is generally preferred for its operational simplicity and safety on a larger scale compared to the use of LiAlH₄.

-

The Hofmann, Curtius, and Schmidt rearrangements are powerful transformations for converting carboxylic acid derivatives into the target amine. However, their practical application is often limited by the use of hazardous reagents (bromine, azides) and, in the case of the Schmidt reaction, extremely dangerous conditions. These methods are typically reserved for specific applications where other routes are not feasible.

The choice of synthetic route will ultimately depend on the specific requirements of the researcher or organization, considering factors such as scale, available equipment, safety protocols, and cost. For most applications, particularly in a drug development setting, reductive amination and catalytic hydrogenation of the corresponding nitrile represent the most practical and scalable approaches.

References

- 1. smolecule.com [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. air.unimi.it [air.unimi.it]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. quora.com [quora.com]

- 8. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heterogeneous Catalytic Hydrogenation of 3-Phenylpropionitrile over Palladium on Carbon - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ch.ic.ac.uk [ch.ic.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 17. The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Curtius Rearrangement [organic-chemistry.org]

- 19. 3-Cyclohexylpropionic acid, 98+% | Fisher Scientific [fishersci.ca]

- 20. Schmidt reaction - Wikipedia [en.wikipedia.org]

- 21. Schmidt_reaction [chemeurope.com]

Physicochemical properties of 3-Cyclohexylpropan-1-amine

An In-Depth Technical Guide to the Physicochemical Properties of 3-Cyclohexylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of this compound (CAS No: 4361-44-8). Designed for researchers, scientists, and professionals in drug development, this document delves into the molecular structure, solubility, basicity (pKa), and other key physical characteristics that dictate the compound's behavior and application. The narrative synthesizes theoretical principles with practical, field-proven experimental methodologies, ensuring a self-validating and authoritative resource. All claims are substantiated with citations to established scientific literature and databases.

Introduction and Strategic Importance

This compound, a primary aliphatic amine with the molecular formula C₉H₁₉N, serves as a versatile building block in modern organic synthesis and a scaffold of interest in medicinal chemistry.[1] Its unique structure, featuring a non-polar cyclohexyl group and a basic primary amine connected by a propyl linker, imparts a distinct physicochemical profile that is critical for its application.[1] Understanding these properties is paramount for predicting its reactivity, bioavailability, and suitability in various applications, from the synthesis of complex molecules to its potential use as a lead compound in drug discovery programs.[1][2] This guide offers an in-depth exploration of these essential characteristics.

Molecular Structure and Identification

The molecular architecture of this compound consists of a saturated six-membered cyclohexyl ring bonded to a three-carbon propyl chain, which terminates in a primary amine (-NH₂) functional group. This structure results in a molecular weight of approximately 141.25 g/mol .[1] The conformational flexibility of the cyclohexyl ring (chair-boat interconversion) and the rotational freedom of the propyl chain influence its interaction with other molecules and biological targets.

Caption: 2D representation of this compound.

For unambiguous identification, a standardized set of chemical identifiers is used across global databases and regulatory bodies.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3][4] |

| CAS Number | 4361-44-8 | [2][3][4] |

| Molecular Formula | C₉H₁₉N | [4] |

| Molecular Weight | 141.25 g/mol | |

| SMILES | C1CCC(CC1)CCCN | [3] |

| InChI | InChI=1S/C9H19N/c10-8-4-7-9-5-2-1-3-6-9/h9H,1-8,10H2 | [3] |

| InChIKey | KPOYTMZDCUXJBP-UHFFFAOYSA-N |

Core Physicochemical Data

The functional properties of this compound are quantitatively described by several key parameters. These values are essential for process chemistry, safety assessments, and computational modeling in drug design.

| Property | Value | Significance in Research & Development |

| Appearance | Colorless to yellow liquid | |

| Boiling Point | 191.8 ± 8.0 °C (at 760 mmHg) | [1][5] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 64.7 ± 13.3 °C | [1] |

| Refractive Index | 1.462 | [1] |

| XLogP3-AA | 2.7 - 2.99 | [1] |

| TPSA | 26 Ų | [3] |

Solubility Profile: A Tale of Two Moieties

The solubility of this compound is dictated by the interplay between its hydrophobic cyclohexyl "tail" and its hydrophilic primary amine "head".

-

In Aqueous Media: The large, non-polar cyclohexyl group limits its solubility in water.[1][2]

-

In Organic Solvents: It exhibits good solubility in common organic solvents like ethanol, ether, methanol, chloroform, and acetone, consistent with the "like dissolves like" principle.[1][2]

-

In Acidic Solutions: As a base, the amine group is readily protonated in dilute aqueous acids (e.g., HCl) to form the corresponding ammonium salt.[6] This ionic species is significantly more polar and thus much more soluble in water. This property is fundamental for purification, formulation, and analytical sample preparation.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a rapid assessment of the compound's solubility class, a crucial first step in characterization.

Caption: Workflow for classifying a water-insoluble base.

Methodology:

-

Apparatus: Small test tubes, graduated pipettes, stirring rod.

-

Reagents: this compound, deionized water, 5% (w/v) aqueous HCl.

-

Procedure (Water Solubility):

-

Procedure (Acid Solubility):

-

Add 25 drops (~1.25 mL) of 5% aqueous HCl to a new test tube.

-

Add 2 drops of this compound.

-

Stir vigorously for 60 seconds.

-

Observation: The compound should dissolve to form a clear, homogeneous solution, confirming its basic nature.[6]

-

Basicity and pKa: The Ionization Constant

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the conjugate acid (R-NH₃⁺). It is the single most important parameter for predicting the ionization state of an amine at a given pH. For drug development, the pKa dictates absorption, distribution, metabolism, and excretion (ADME) properties, as only the neutral form of a molecule can passively diffuse across most biological membranes. Primary aliphatic amines typically have pKa values in the range of 9-11.[8]

Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of amines.[9] The method involves monitoring the pH of the amine solution as a standardized acid titrant is added. The pKa corresponds to the pH at the half-equivalence point.

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

-

Apparatus: Calibrated pH meter with a combination electrode, magnetic stirrer and stir bar, 25 mL burette, 100 mL beaker.

-

Reagents: this compound, standardized 0.1 M HCl solution, deionized water.

-

Procedure:

-

Accurately prepare a dilute solution of this compound (e.g., 0.01 M) in deionized water.

-

Place the beaker on the magnetic stirrer, add the stir bar, and immerse the pH electrode in the solution.

-

Allow the pH reading to stabilize.

-

Begin adding the 0.1 M HCl titrant from the burette in small, precise increments (e.g., 0.1-0.2 mL).

-

After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH.

-

Continue this process until the pH has dropped significantly past the inflection point of the titration curve.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis).

-

Determine the equivalence point (the point of steepest slope), often by calculating the first or second derivative of the curve.

-

The half-equivalence point is the volume of HCl that is exactly half of the volume at the equivalence point.

-

The pKa is the pH of the solution at this half-equivalence point.

-

Safety and Handling

Proper handling of this compound is essential to ensure laboratory safety. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

-

Primary Hazards: It is classified as harmful if swallowed (Acute Toxicity, Oral) and causes serious eye irritation.[3] It may also cause skin and respiratory irritation.[4]

-

Precautions for Safe Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing vapors.[10][11]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][12]

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[2][12]

-

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place, protected from light.[10][13]

Conclusion

This compound is a compound with a well-defined set of physicochemical properties that are dominated by its bifunctional nature. Its limited aqueous solubility, high boiling point, and pronounced basicity are direct consequences of its molecular structure. The experimental protocols detailed in this guide provide a framework for the robust and reliable characterization of this and similar aliphatic amines. A thorough understanding of these properties is not merely academic; it is a prerequisite for the effective and safe utilization of this chemical in pioneering research and the development of next-generation chemical entities.

References

- 1. Buy this compound | 4361-44-8 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 95% | CAS: 4361-44-8 | AChemBlock [achemblock.com]

- 5. This compound|4361-44-8 - MOLBASE Encyclopedia [m.molbase.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. embibe.com [embibe.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 10. echemi.com [echemi.com]

- 11. echemi.com [echemi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. 4361-44-8 CAS MSDS (3-CYCLOHEXYL-PROPYLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 3-Cyclohexylpropan-1-amine (CAS Number: 4361-44-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Cyclohexylpropan-1-amine is a versatile primary amine that serves as a valuable building block in organic synthesis and medicinal chemistry.[1] Its unique structure, featuring a flexible propyl linker attached to a lipophilic cyclohexyl group, makes it an attractive scaffold for the development of novel therapeutic agents and other complex organic molecules.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, spectroscopic characterization, and applications of this compound, with a particular focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound, with the molecular formula C₉H₁₉N, has a molecular weight of 141.25 g/mol .[1][2] It is a colorless to yellow liquid under standard conditions and is characterized by its aliphatic structure.[1]

| Property | Value |

| Molecular Formula | C₉H₁₉N |

| Molecular Weight | 141.25 g/mol |

| CAS Number | 4361-44-8 |

| Appearance | Colorless to yellow liquid |

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following sections detail the expected spectroscopic signatures of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals corresponding to the different proton environments in the molecule. The protons on the cyclohexyl ring will appear as a series of multiplets in the upfield region, typically between 0.8 and 1.8 ppm.[1] The methylene protons of the propyl chain will also produce signals in this region, around 1.4-1.7 ppm.[1] The methylene protons adjacent to the nitrogen atom are deshielded and will appear further downfield, at approximately 2.6-2.8 ppm.[1] The amine protons (NH₂) will typically present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.[1]

¹³C NMR: The carbon NMR spectrum provides further structural confirmation. The carbon atoms of the cyclohexyl ring will resonate in the aliphatic region of the spectrum. The three distinct carbons of the propyl chain will also have characteristic chemical shifts, with the carbon directly bonded to the nitrogen atom being the most downfield of the three due to the electronegativity of nitrogen.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (141). The fragmentation pattern will be characteristic of a primary amine. A prominent fragment is often observed from the loss of a propyl group.

Infrared (IR) Spectroscopy

As a primary amine, the IR spectrum of this compound will exhibit characteristic N-H stretching vibrations.[3] These typically appear as two bands in the region of 3300-3500 cm⁻¹.[3] Other significant peaks include C-H stretching vibrations of the cyclohexyl and propyl groups, and N-H bending vibrations.[4]

Synthesis of this compound

Several synthetic routes can be employed to prepare this compound. The two most common methods are reductive amination and alkylation of ammonia.

Method 1: Reductive Amination

Reductive amination is a widely used and versatile method for the synthesis of amines.[5][6] This approach involves the reaction of a carbonyl compound, in this case, 3-cyclohexanepropionaldehyde, with ammonia to form an intermediate imine, which is then reduced in situ to the desired primary amine.[6]

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of 3-cyclohexanepropionaldehyde (1 equivalent) in a suitable solvent such as methanol, add a solution of ammonia in methanol (excess, typically 7-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents), portion-wise while monitoring the temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield pure this compound.

Method 2: Alkylation of Ammonia

This method involves the nucleophilic substitution reaction between an alkyl halide, such as 1-bromo-3-cyclohexylpropane, and ammonia.[7][8][9] To favor the formation of the primary amine and minimize over-alkylation to secondary and tertiary amines, a large excess of ammonia is typically used.[8][9]

Experimental Protocol: Alkylation of Ammonia

-

Reaction Setup: In a sealed pressure vessel, combine 1-bromo-3-cyclohexylpropane (1 equivalent) with a large excess of aqueous or alcoholic ammonia (e.g., 20-50 equivalents).

-

Reaction Conditions: Heat the sealed vessel to a temperature between 100-150 °C for several hours. The reaction progress can be monitored by GC-MS analysis of aliquots.

-

Work-up: After cooling the reaction vessel to room temperature, carefully vent any excess pressure. Transfer the reaction mixture to a separatory funnel and add a solution of a strong base (e.g., NaOH) to neutralize the ammonium salt and liberate the free amine.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic extracts, dry over a suitable drying agent, and remove the solvent in vacuo. The resulting crude amine can be purified by distillation under reduced pressure.

Applications in Drug Discovery and Development

The this compound scaffold is of significant interest to medicinal chemists due to its favorable physicochemical properties and its presence in some known bioactive molecules.[1] The primary amine handle allows for a wide range of chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

As a Scaffold for Selective Serotonin Reuptake Inhibitors (SSRIs)

Derivatives of this compound have been investigated as potential selective serotonin reuptake inhibitors (SSRIs) for the treatment of depression.[1] The cyclohexyl group can occupy hydrophobic pockets in the serotonin transporter, while the amine functionality is crucial for binding. By modifying the amine or attaching various substituents to the cyclohexyl ring or propyl chain, researchers can fine-tune the potency and selectivity of these compounds.

In the Development of Anticancer Agents

The lipophilic nature of the cyclohexyl group can enhance cell membrane permeability, a desirable property for anticancer drugs. The primary amine can be functionalized to introduce pharmacophores that interact with specific biological targets involved in cancer progression. For example, the amine can be converted to amides, sulfonamides, or other functional groups to explore interactions with enzymes or receptors implicated in cancer.

Analytical Methods

Robust analytical methods are essential for monitoring reaction progress, assessing purity, and quantifying this compound in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization with reagents like benzenesulfonyl chloride may be employed to improve chromatographic performance and sensitivity.[10]

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS) is typically used.

-

Injector: Split/splitless injector, with an injection volume of 1 µL.

-

Oven Program: A temperature gradient program is often used, for example, starting at 80 °C, holding for 1 minute, and then ramping up to 290 °C.[10]

-

Carrier Gas: Helium at a constant flow rate.[10]

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or ion trap.

-

Scan Range: m/z 50-450.[10]

-

High-Performance Liquid Chromatography (HPLC)

HPLC can also be used for the analysis of this compound, particularly for non-volatile derivatives or in complex matrices. Since the parent amine lacks a strong chromophore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection.[11][12]

Experimental Protocol: HPLC Analysis (with pre-column derivatization)

-

Derivatization: React the amine sample with a derivatizing agent such as o-phthalaldehyde (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to form a highly fluorescent or UV-absorbent derivative.[11][12]

-

HPLC Conditions:

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[13]

-

Detector: UV or fluorescence detector, with the wavelength set appropriately for the chosen derivative.

-

Flow Rate: Typically 1.0 mL/min.

-

Safety and Handling

This compound is classified as harmful if swallowed and causes serious eye irritation.[2] It is essential to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis, combined with the reactivity of the primary amine group, allows for the creation of diverse molecular libraries for biological screening. A thorough understanding of its properties, synthesis, and analytical methods, as outlined in this guide, is crucial for its effective utilization in research and development.

References

- 1. Buy this compound | 4361-44-8 [smolecule.com]

- 2. 3-Cyclohexylpropylamine | C9H19N | CID 12666390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. youtube.com [youtube.com]

- 7. Amine alkylation - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Cyclohexylpropan-1-amine: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 3-Cyclohexylpropan-1-amine, a versatile primary amine with significant potential in synthetic chemistry and drug discovery. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural characteristics, robust synthetic protocols, physicochemical properties, and its emerging applications, grounding all claims in authoritative scientific literature.

Core Molecular Identity and Structure

This compound is an organic compound featuring a saturated six-membered cyclohexyl ring linked to a three-carbon propyl chain, which is terminated by a primary amine functional group.[1][2] This unique combination of a bulky, lipophilic cycloalkane and a reactive, hydrophilic primary amine imparts a distinct set of chemical and physical properties.

Nomenclature and Identifiers

The unambiguous identification of this molecule is crucial for research and regulatory purposes. The following table summarizes its key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₉H₁₉N | [1][2] |

| Molecular Weight | 141.25 g/mol | [1][2] |

| CAS Number | 4361-44-8 | [2][3] |

| Canonical SMILES | C1CCC(CC1)CCCN | [2] |

| InChI Key | KPOYTMZDCUXJBP-UHFFFAOYSA-N | [2] |

| Synonyms | 3-Cyclohexylpropylamine, Cyclohexanepropanamine | [2] |

Molecular and Structural Visualization

The structural formula of this compound is fundamental to understanding its reactivity and interactions.

Caption: 2D representation of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and application in various experimental setups.

| Property | Value | Source(s) |

| Appearance | Colorless to yellow liquid | [1] |

| Boiling Point | 191.8 ± 8.0 °C at 760 mmHg | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Flash Point | 64.7 ± 13.3 °C | [1] |

| Refractive Index | 1.462 | [1] |

| Solubility | Slightly soluble in water; Soluble in ethanol, methanol, diethyl ether, chloroform, and acetone. | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several reliable methods. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and safety considerations. Two of the most common and effective methods are the reduction of 3-cyclohexylpropanenitrile and the reductive amination of 3-cyclohexylpropanal.

Synthesis via Reduction of 3-Cyclohexylpropanenitrile

This method involves the reduction of a nitrile functional group to a primary amine using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). This is a high-yielding and straightforward transformation for researchers comfortable with handling reactive hydrides.

Caption: Synthesis of this compound from 3-cyclohexylpropanenitrile.

Causality: Lithium aluminum hydride is a potent source of hydride ions (H⁻), which are strong nucleophiles. The nitrile carbon is electrophilic, making it susceptible to nucleophilic attack. Two successive additions of hydride, followed by an aqueous workup, are required to fully reduce the carbon-nitrogen triple bond to a primary amine. The use of an anhydrous ether solvent like THF is critical as LiAlH₄ reacts violently with water.

Self-Validation: The success of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting nitrile and the appearance of the more polar amine product. The final product's identity and purity are confirmed by spectroscopic methods (NMR, IR, MS).

Step-by-Step Methodology:

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled under a nitrogen atmosphere.

-

Reagent Preparation: A suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask and cooled to 0 °C in an ice bath.

-

Addition of Nitrile: A solution of 3-cyclohexylpropanenitrile (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 4-6 hours, or until the reaction is complete as indicated by TLC or GC analysis.

-

Workup (Fieser method): The reaction is carefully quenched by the sequential and dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and finally water again (3x mL), where 'x' is the mass of LiAlH₄ used in grams. This procedure is exothermic and produces hydrogen gas, requiring a well-ventilated fume hood and cautious addition.

-

Isolation: The resulting granular precipitate of aluminum salts is removed by filtration. The filter cake is washed with additional THF or diethyl ether.

-

Purification: The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Synthesis via Reductive Amination

Reductive amination is a versatile one-pot method for forming amines from carbonyl compounds. In this case, 3-cyclohexylpropanal would be reacted with ammonia in the presence of a reducing agent. A key advantage of this method is the use of milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which do not readily reduce the starting aldehyde but efficiently reduce the intermediate imine.

Causality: The reaction proceeds through the initial formation of an imine from the condensation of the aldehyde with ammonia. The in-situ reducing agent then selectively reduces the C=N double bond of the imine to the corresponding amine. The slight acidity of the reaction medium often catalyzes the imine formation.

Self-Validation: Monitoring the reaction by GC-MS can show the transient formation of the imine intermediate and its subsequent conversion to the final amine product. The final product is validated by standard spectroscopic techniques.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-cyclohexylpropanal (1.0 equivalent) in methanol, add a solution of ammonia in methanol (7N, 5-10 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, controlling any effervescence.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Workup: Quench the reaction by the careful addition of water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amine can be purified by distillation under reduced pressure.

Structural Elucidation by Spectroscopy

The confirmation of the molecular structure of this compound is unequivocally achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct fingerprint of the molecule. Based on its structure, the following signals are predicted:

-

δ 2.6-2.8 ppm (triplet, 2H): Methylene protons adjacent to the amine group (-CH₂-NH₂). The downfield shift is due to the deshielding effect of the electronegative nitrogen atom.

-

δ 0.8-1.8 ppm (multiplets, 17H): A complex series of overlapping signals corresponding to the eleven protons of the cyclohexyl ring and the four protons of the two central methylene groups of the propyl chain.

-

δ ~1.1 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂). This signal is often broad and its chemical shift can vary with concentration and solvent. It will exchange with D₂O.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show the number of chemically non-equivalent carbon atoms. The predicted chemical shifts are:

-

δ ~42 ppm: Carbon adjacent to the amine group (-CH₂-NH₂).

-

δ ~26-38 ppm: A cluster of peaks corresponding to the carbons of the cyclohexyl ring and the propyl chain.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands confirming the presence of the key functional groups:

-

3300-3400 cm⁻¹ (two bands): Symmetric and asymmetric N-H stretching vibrations of the primary amine group.[1]

-

2850-2950 cm⁻¹ (strong, sharp): C-H stretching vibrations of the sp³ hybridized carbons in the cyclohexyl and propyl groups.

-

1590-1650 cm⁻¹ (medium, broad): N-H scissoring (bending) vibration of the primary amine.

Applications in Research and Drug Development

The structural motifs present in this compound—a primary amine for polar interactions and a cyclohexyl group for lipophilicity and van der Waals interactions—make it an attractive building block in medicinal chemistry.

Scaffold for Novel Therapeutics

-

Antidepressants: Derivatives of this compound have been investigated as potential selective serotonin reuptake inhibitors (SSRIs). The primary amine can be further functionalized to interact with key residues in the serotonin transporter, while the cyclohexyl group can occupy hydrophobic pockets, potentially leading to high affinity and selectivity.

-

Anticancer Agents: The 3-cyclohexylpropylamine moiety has been incorporated into various heterocyclic systems, such as 1,2,4-triazoles, to explore their potential as anticancer agents. This scaffold can serve as a lipophilic tail that may enhance cell membrane permeability and interaction with biological targets.

Intermediate in Organic Synthesis

As a primary amine, this compound is a versatile intermediate for a wide range of chemical transformations, including:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Alkylation: Nucleophilic substitution reactions with alkyl halides to produce secondary and tertiary amines.

-

Coupling Reactions: Participation in various carbon-nitrogen bond-forming reactions to construct more complex molecules.

Safety, Handling, and Disposal

As a primary aliphatic amine, this compound requires careful handling due to its potential hazards.

Hazard Identification

-

Corrosivity: Like many aliphatic amines, it is expected to be corrosive and can cause skin irritation and serious eye damage.

-

Toxicity: It is harmful if swallowed. Inhalation may cause respiratory irritation.

-

Flammability: It is a combustible liquid.

Safe Handling Protocols

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.

-

Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

Conclusion

This compound is a valuable chemical entity with a well-defined molecular structure and accessible synthetic routes. Its combination of a reactive primary amine and a lipophilic cyclohexyl group makes it a versatile building block for the synthesis of more complex molecules, particularly in the realm of medicinal chemistry. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

References

Spectral Characterization of 3-Cyclohexylpropan-1-amine: A Technical Guide for Drug Development Professionals

Introduction: The Structural Imperative of 3-Cyclohexylpropan-1-amine

In the landscape of pharmaceutical development and complex organic synthesis, this compound (CAS: 4361-44-8) presents itself as a valuable building block.[1] Its molecular architecture, featuring a primary amine tethered to a bulky, lipophilic cyclohexyl group via a propyl chain, makes it a compelling scaffold for medicinal chemistry.[1] The primary amine offers a reactive handle for a multitude of chemical transformations, while the cyclohexyl moiety can be crucial for modulating pharmacokinetic properties such as solubility, membrane permeability, and metabolic stability.

The unequivocal structural confirmation of this intermediate is not merely a procedural step; it is the foundation upon which all subsequent research and development rests. An erroneous identification can lead to the synthesis of incorrect target molecules, resulting in wasted resources and compromised timelines. This guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—required to definitively characterize this compound. As a self-validating system, the data from each technique should converge to provide a cohesive and unambiguous structural portrait.

Molecular Structure Overview

To facilitate the discussion of spectral data, the structure of this compound is presented below with standardized atom numbering for NMR assignments.

Caption: Molecular structure of this compound with numbering.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Experience: Why MS First?

From a workflow efficiency perspective, Mass Spectrometry is the logical first step. It is a high-sensitivity technique that directly confirms the molecular weight of the compound. For a molecule like this compound, with a molecular formula of C₉H₁₉N, the "Nitrogen Rule" is a key validation checkpoint.[2] This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. Confirming this at the outset provides immediate confidence in the sample's identity. We employ Electron Ionization (EI) as it is a classic, robust method for volatile, low-molecular-weight organic compounds and provides reproducible fragmentation patterns valuable for structural elucidation.[3][4]

Interpretation of the Mass Spectrum

The EI mass spectrum of this compound is predicted to exhibit several key features:

-

Molecular Ion (M⁺•): The molecular ion peak will appear at a mass-to-charge ratio (m/z) of 141, corresponding to the molecular weight of C₉H₁₉N.[1] The presence of this peak, even at low intensity, is the most direct evidence of the compound's identity.

-

α-Cleavage (Alpha-Cleavage): The most characteristic fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][6] For this compound, the bond between C1 and C2 is the site of α-cleavage. This cleavage is energetically favorable as it results in a resonance-stabilized imminium cation. The expected fragment is [CH₂=NH₂]⁺, which would produce a prominent base peak at m/z 30 .[7] The observation of m/z 30 as the base peak is a strong confirmation of a primary amine attached to a propyl chain.

-

Other Fragments: Loss of the propyl-amine side chain from the cyclohexyl ring can lead to a cyclohexyl cation fragment at m/z 83. Further fragmentation of the cyclohexyl ring itself will produce a characteristic pattern of smaller fragments in the C₃-C₅ region (e.g., m/z 41, 55, 69).

Caption: Primary fragmentation pathway of this compound in EI-MS.

Data Summary: Mass Spectrometry

| Ion | m/z (Predicted) | Identity | Significance |

| [M]⁺• | 141 | Molecular Ion | Confirms molecular formula and weight.[1] |

| [M-111]⁺ | 30 | [CH₂NH₂]⁺ | Base peak; confirms primary amine on a propyl chain via α-cleavage.[6][7] |

| [M-58]⁺ | 83 | [C₆H₁₁]⁺ | Cyclohexyl cation; loss of the side chain. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dilute a small amount (approx. 1 mg) of this compound in a volatile solvent like methanol or dichloromethane to a final concentration of ~100 µg/mL.

-

Instrument Setup:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching and reproducible fragmentation).[3]

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 25-250.

-

-

Sample Introduction: Inject 1 µL of the prepared solution into a Gas Chromatograph (GC) coupled to the mass spectrometer (GC-MS) or, for a pure sample, introduce via a direct insertion probe.

-

Data Acquisition: Acquire the mass spectrum, ensuring sufficient scans are averaged to obtain a good signal-to-noise ratio.

-

Data Analysis: Identify the molecular ion peak at m/z 141. Confirm the presence and relative intensity of the base peak at m/z 30 and other key fragments.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: A Rapid Functional Group Screen

FTIR spectroscopy is an indispensable tool for the rapid confirmation of key functional groups. For this compound, the primary objective is to verify the presence of the N-H bonds of the primary amine and the C-H bonds of the aliphatic (propyl and cyclohexyl) structures. The absence of other characteristic peaks (e.g., C=O stretch around 1700 cm⁻¹, O-H stretch around 3300 cm⁻¹) is equally important for confirming purity.

Interpretation of the IR Spectrum

The IR spectrum provides a distinct "fingerprint" based on molecular vibrations.

-

N-H Stretching: As a primary amine (R-NH₂), the molecule will exhibit two distinct, moderately sharp absorption bands in the 3400-3300 cm⁻¹ region.[5][8] These correspond to the asymmetric and symmetric N-H stretching vibrations, respectively. This two-band pattern is a definitive marker for a primary amine.[9]

-

C-H Stretching: Strong, sharp absorptions will be observed just below 3000 cm⁻¹. Specifically, the sp³ C-H stretching of the cyclohexyl and propyl groups will appear in the 2960-2850 cm⁻¹ range.

-

N-H Bending (Scissoring): A medium to strong absorption band is expected in the 1650-1580 cm⁻¹ region, which is characteristic of the N-H bending vibration in primary amines.[8]

-

C-N Stretching: A weak to medium absorption corresponding to the aliphatic C-N stretch will be present in the 1250–1020 cm⁻¹ range.[8]

Data Summary: Infrared Spectroscopy

| Wavenumber (cm⁻¹) (Predicted) | Vibration Type | Functional Group | Significance |

| 3400 - 3300 (Two bands) | N-H Stretch | Primary Amine | Confirms the -NH₂ group.[5][9] |

| 2960 - 2850 | C-H Stretch | Alkane (sp³) | Confirms cyclohexyl and propyl moieties. |

| 1650 - 1580 | N-H Bend | Primary Amine | Corroborates the presence of the -NH₂ group.[8] |

| 1250 - 1020 | C-N Stretch | Aliphatic Amine | Confirms the carbon-nitrogen bond.[8] |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place one drop of neat (undiluted) this compound liquid directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Cleaning and Analysis: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe. Analyze the resulting spectrum, identifying the key absorption bands as detailed in the summary table.

& 4. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

Expertise & Experience: The Gold Standard for Structure Elucidation

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each carbon and hydrogen atom, and their connectivity. For this compound, ¹H NMR will confirm the number of protons in different environments and their proximity to one another, while ¹³C NMR will identify all unique carbon atoms in the molecule. The use of deuterated solvents is standard practice to avoid overwhelming the analyte signals.[10]

¹³C NMR Spectroscopy: The Carbon Skeleton

A proton-decoupled ¹³C NMR spectrum will reveal the unique carbon environments. Based on the molecule's symmetry, we expect to see 7 distinct signals: 3 for the propyl chain and 4 for the cyclohexyl ring (C4' and the carbons attached to it are unique, while C5'/C9' and C6'/C8' are equivalent pairs).

Predicted shifts are based on additive rules and data for analogous structures. Solvent: CDCl₃.

| Carbon Atom(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C1 (-CH₂-NH₂) | 40 - 45 | Aliphatic carbon directly attached to electron-withdrawing nitrogen.[2] |

| C2 (-CH₂-) | 30 - 35 | Standard aliphatic carbon. |

| C3 (-CH₂-C₆H₁₁) | 38 - 42 | Aliphatic carbon adjacent to the cyclohexyl ring. |

| C4' (>CH-) | 35 - 40 | Methine carbon of the cyclohexyl ring. |

| C5', C9' (-CH₂-) | 32 - 36 | Cyclohexyl carbons beta to the substituent. |

| C6', C8' (-CH₂-) | 26 - 29 | Cyclohexyl carbons gamma to the substituent. |

| C7' (-CH₂-) | 25 - 28 | Cyclohexyl carbon delta to the substituent. |

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides a wealth of information through chemical shifts, integration (proton count), and signal splitting (multiplicity), which reveals adjacent protons.

-

Amine Protons (-NH₂): A broad singlet is expected between δ 0.5-2.0 ppm. The chemical shift of this signal is highly variable and depends on concentration and solvent. Its key identifying feature is that it will disappear upon shaking the sample with a drop of D₂O due to H/D exchange.[5]

-

Methylene Protons adjacent to Amine (H1): A triplet is expected around δ 2.6-2.8 ppm, deshielded by the adjacent nitrogen atom. It will be split by the two protons on C2.

-

Propyl Chain Protons (H2, H3): These protons will appear as complex multiplets in the aliphatic region (δ 1.1-1.7 ppm).

-

Cyclohexyl Protons (H4' - H9'): A series of broad, overlapping multiplets will be observed in the upfield region (δ 0.8-1.8 ppm), characteristic of the complex spin-spin coupling in a cyclohexane ring.[1]

Predicted shifts and multiplicities. Solvent: CDCl₃.

| Proton(s) | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

|---|---|---|---|---|

| -NH ₂ | 0.5 - 2.0 | Broad Singlet | 2H | Exchangeable amine protons.[5] |

| H1 | 2.6 - 2.8 | Triplet (t) | 2H | Deshielded by adjacent -NH₂ group. |

| H2 | 1.4 - 1.6 | Multiplet (m) | 2H | Propyl chain methylene. |

| H3 | 1.1 - 1.3 | Multiplet (m) | 2H | Propyl chain methylene. |

| H4' - H9' | 0.8 - 1.8 | Multiplet (m) | 11H | Overlapping signals from the cyclohexyl ring.[1] |

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean, dry vial.[11][12]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and gently vortex to dissolve the sample completely.[11]

-

If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[12]

-

Cap the NMR tube securely.

-

-

Instrument Setup (400 MHz or higher recommended):

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard proton spectrum using an appropriate number of scans (typically 8-16) with a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbon if one were present.

-

-

Data Processing and Analysis:

-

Apply Fourier transform, phase correction, and baseline correction to the raw data.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

-

Integrate the ¹H signals to determine proton ratios.

-

Analyze the chemical shifts and splitting patterns to assign signals to the corresponding protons and carbons in the structure.

-

Conclusion: A Convergent Spectroscopic Identity

The structural elucidation of this compound is a systematic process where each analytical technique provides a unique and essential piece of the puzzle. Mass spectrometry confirms the molecular weight (141 amu) and the presence of a single nitrogen atom. Infrared spectroscopy validates the existence of the primary amine and aliphatic C-H functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive, high-resolution map of the carbon skeleton and proton environments. When the data from these independent analyses converge—a molecular ion at m/z 141, a base peak at m/z 30, characteristic N-H stretches in the IR, and the predicted shifts and integrations in the NMR spectra—a confident and authoritative structural assignment can be made. This rigorous, multi-faceted approach ensures the scientific integrity required for advancing drug development and synthetic chemistry programs.

References

- 1. Buy this compound | 4361-44-8 [smolecule.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 4. rroij.com [rroij.com]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. future4200.com [future4200.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. allreviewjournal.com [allreviewjournal.com]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

A Technical Guide to the Solubility and Stability of 3-Cyclohexylpropan-1-amine for Researchers and Drug Development Professionals

Executive Summary

This whitepaper provides an in-depth analysis of the solubility and stability of 3-Cyclohexylpropan-1-amine (CAS 1622-63-5), a critical building block in pharmaceutical and synthetic chemistry. Recognizing the pivotal role of physicochemical properties in drug development and process optimization, this guide synthesizes theoretical principles with actionable experimental protocols. We will explore the compound's solubility across a range of aqueous and organic media, and delineate its stability profile under various stress conditions. This document is intended to serve as a comprehensive resource for researchers, enabling informed decisions in experimental design, formulation, and handling of this versatile amine.

Introduction: The Molecular Profile of this compound

This compound is an aliphatic primary amine characterized by a cyclohexyl group linked to a propyl amine chain.[1] This structure, with its distinct hydrophobic cyclohexyl moiety and a hydrophilic primary amine group, dictates its unique physicochemical behavior.[1] Its molecular formula is C₉H₁₉N, with a molecular weight of approximately 141.25 g/mol .[1][2][3] This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs) such as antidepressants and anticancer agents.[1] A thorough understanding of its solubility and stability is therefore a prerequisite for its effective application.

Core Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented below. This data provides a baseline for understanding its behavior in various environments.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₉N | [1][2][3] |

| Molecular Weight | 141.25 g/mol | [1][2][3] |

| Appearance | Colorless to yellow liquid | [1][4] |

| Density | 0.9 ± 0.1 g/cm³ | [1][5] |

| Boiling Point | 191.8 ± 8.0 °C at 760 mmHg | [5] |

| Flash Point | 64.7 ± 13.3 °C | [1][5] |

| XLogP3 | 2.7 - 2.99 | [1][2][5] |

Solubility Profile: A Dichotomy of Polarity

The solubility of this compound is governed by the interplay between its nonpolar cyclohexyl ring and its polar primary amine functional group, which is capable of hydrogen bonding.[1][6][7]

Aqueous Solubility

Lower aliphatic amines generally exhibit water solubility due to their ability to form hydrogen bonds.[8][9][10] However, for molecules with more than six carbon atoms, this solubility decreases significantly as the hydrophobic character of the alkyl chain begins to dominate.[7][8][9] this compound, with nine carbon atoms, has limited solubility in neutral water.[1][4]

The basicity of the amine group (pKa of the conjugate acid is typically around 10-11 for primary amines) is the key to manipulating its aqueous solubility. In acidic solutions, the amine is protonated to form an ammonium salt, which is significantly more polar and readily dissolves in water.

Organic Solvent Solubility

Reflecting its significant hydrocarbon content, this compound demonstrates good solubility in a wide range of organic solvents.[1][4][7] This includes polar organic solvents as well as non-polar ones.[7] It is reported to be soluble in ethanol, methanol, diethyl ether, and chloroform.[1][4]

| Solvent Class | Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | The amine can both donate and accept hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., Acetone, Chloroform) | High | Favorable dipole-dipole interactions. |

| Non-Polar (e.g., Diethyl Ether) | High | The large, non-polar cyclohexyl group interacts favorably with non-polar solvents. |

Experimental Protocol for Solubility Determination